molecular formula C24H17NO2 B2932309 1,2,6-Triphenyl-4-pyridiniumcarboxylate CAS No. 90655-47-3

1,2,6-Triphenyl-4-pyridiniumcarboxylate

Cat. No. B2932309
CAS RN: 90655-47-3
M. Wt: 351.405
InChI Key: YABUXFUPQVRKDR-UHFFFAOYSA-N
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Description

1,2,6-Triphenyl-4-pyridiniumcarboxylate, also known as TPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. TPCC is a cationic dye that is widely used as a biological stain, and it has also been studied for its potential use as an antioxidant, a photosensitizer, and a fluorescent probe.

Mechanism Of Action

The mechanism of action of 1,2,6-Triphenyl-4-pyridiniumcarboxylate varies depending on its application. As a biological stain, 1,2,6-Triphenyl-4-pyridiniumcarboxylate binds to nucleic acids and proteins through electrostatic interactions and hydrogen bonding. As an antioxidant, 1,2,6-Triphenyl-4-pyridiniumcarboxylate scavenges free radicals by donating an electron to stabilize the radical and prevent it from reacting with other molecules. As a photosensitizer, 1,2,6-Triphenyl-4-pyridiniumcarboxylate absorbs light energy and transfers it to oxygen molecules, generating reactive oxygen species that can selectively kill cancer cells. As a fluorescent probe, 1,2,6-Triphenyl-4-pyridiniumcarboxylate undergoes a change in fluorescence intensity or wavelength upon binding to a specific analyte.
Biochemical and Physiological Effects:
1,2,6-Triphenyl-4-pyridiniumcarboxylate has been shown to have low toxicity and minimal side effects in vitro and in vivo. As a biological stain, it does not affect the viability or function of cells or tissues. As an antioxidant, it has been shown to protect cells from oxidative damage and reduce inflammation. As a photosensitizer, it can selectively kill cancer cells without damaging healthy cells. As a fluorescent probe, it can detect analytes with high sensitivity and selectivity.

Advantages And Limitations For Lab Experiments

The advantages of 1,2,6-Triphenyl-4-pyridiniumcarboxylate for lab experiments include its ease of synthesis, low toxicity, and versatility for various applications. Its limitations include its limited solubility in aqueous solutions, which can affect its effectiveness as a biological stain or photosensitizer, and its potential for photobleaching, which can affect its fluorescence intensity and stability.

Future Directions

There are several future directions for the study of 1,2,6-Triphenyl-4-pyridiniumcarboxylate. In the field of biology, it can be further studied for its potential use as an antioxidant and for the detection of specific biomolecules in cells and tissues. In the field of chemistry, it can be further studied for its potential use as a photosensitizer for the treatment of cancer and other diseases, as well as for the detection of analytes in environmental and clinical samples. Additionally, the synthesis and modification of 1,2,6-Triphenyl-4-pyridiniumcarboxylate can be explored to improve its solubility, stability, and selectivity for various applications.

Synthesis Methods

1,2,6-Triphenyl-4-pyridiniumcarboxylate can be synthesized through a simple one-step reaction between pyridine-4-carboxylic acid and triphenylphosphine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is a yellow crystalline powder that can be purified through recrystallization.

Scientific Research Applications

1,2,6-Triphenyl-4-pyridiniumcarboxylate has been extensively studied for its potential applications in various fields of research. In the field of biology, it has been used as a biological stain for the detection of nucleic acids and proteins in cells and tissues. It has also been studied for its potential use as an antioxidant, as it has been shown to scavenge free radicals and protect cells from oxidative damage.
In the field of chemistry, 1,2,6-Triphenyl-4-pyridiniumcarboxylate has been studied for its potential use as a photosensitizer in photodynamic therapy, a type of cancer treatment that involves the use of light to activate a photosensitizing agent that selectively kills cancer cells. 1,2,6-Triphenyl-4-pyridiniumcarboxylate has also been studied for its potential use as a fluorescent probe for the detection of metal ions and other analytes.

properties

IUPAC Name

1,2,6-triphenylpyridin-1-ium-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO2/c26-24(27)20-16-22(18-10-4-1-5-11-18)25(21-14-8-3-9-15-21)23(17-20)19-12-6-2-7-13-19/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABUXFUPQVRKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=[N+]2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,6-Triphenyl-4-pyridiniumcarboxylate

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